4-methoxy-N-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide
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Overview
Description
The compound “4-methoxy-N-{[6-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide” is a complex organic molecule that contains several functional groups and rings . It includes a benzamide group, a methoxy group, a triazolo group, and a pyridazin group . These groups are common in many pharmaceutical compounds due to their ability to bind with various enzymes and receptors in biological systems .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The triazole ring, for example, contains two carbon and three nitrogen atoms and is capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For instance, the triazole group is a nitrogenous heterocyclic moiety and is present as a central structural component in a number of drug classes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For instance, its solubility, melting point, boiling point, and density would be determined by the intermolecular forces present in the compound .Scientific Research Applications
Synthesis and Structure Analysis
4-methoxy-N-{[6-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide and its related compounds have been a focal point in synthesis and structural analysis. The compound's structure was elucidated using various spectroscopic techniques, demonstrating the potential for chemical modification and exploration of its properties. The synthesis involves intricate reactions showcasing the compound's versatility in chemical transformations (Sallam et al., 2021).
Antimicrobial and Antioxidant Activities
Research has highlighted the antimicrobial and antioxidant properties of derivatives of this compound. Novel derivatives have been synthesized and tested for their efficacy against various microorganisms, showing significant potential for the development of new antimicrobial agents. Additionally, certain derivatives exhibited notable antioxidant properties, further broadening the potential applications of these compounds in therapeutic contexts (Bektaş et al., 2007, Shakir et al., 2017).
Antiproliferative Activity
Studies have also explored the antiproliferative activity of related compounds. These compounds were observed to inhibit the proliferation of endothelial and tumor cells, indicating their potential use in cancer therapy. The change in structure from benzamidine compounds to triazolopyridazine derivatives resulted in a shift from thrombin inhibitory and fibrinogen receptor antagonistic activities to antiproliferative effects, suggesting a nuanced relationship between structure and biological activity (Ilić et al., 2011).
Structural and Molecular Analysis
In-depth structural and molecular analyses have been performed on these compounds, employing techniques like Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks. Such studies offer insights into the molecular interactions and stability of the compounds, essential for understanding their behavior in various environments and potential applications in material science or pharmaceuticals (Sallam et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-methoxy-N-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-14-3-5-15(6-4-14)18-11-12-19-23-24-20(26(19)25-18)13-22-21(27)16-7-9-17(28-2)10-8-16/h3-12H,13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGQOJOHKYWCIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3CNC(=O)C4=CC=C(C=C4)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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